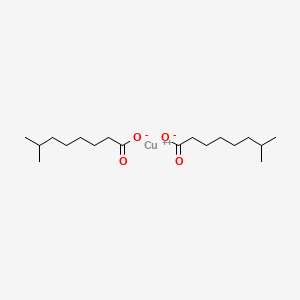
Cupric isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric isononanoate, also known as copper(II) isononanoate, is a copper salt of isononanoic acid. It is a coordination compound that finds applications in various fields due to its unique chemical properties. This compound is often used in industrial processes, catalysis, and as a precursor for other copper-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric isononanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where copper(II) oxide or hydroxide is reacted with isononanoic acid. The process involves continuous stirring and heating to ensure complete reaction and high yield. The product is then purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cupric isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents like hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine in aqueous or organic solvents.
Major Products Formed
Oxidation: Copper(III) isononanoate.
Reduction: Copper(I) isononanoate.
Substitution: Copper complexes with new ligands.
Scientific Research Applications
Cupric isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cupric isononanoate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, it can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. In catalysis, it facilitates the transfer of electrons and protons, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different solubility and stability.
Copper(II) sulfate: Widely used in agriculture and industry, known for its high solubility in water.
Copper(II) chloride: Used in organic synthesis and as a catalyst, with distinct reactivity compared to cupric isononanoate.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. Its long-chain carboxylate ligands make it suitable for applications in non-aqueous systems and as a stabilizer in organic matrices.
Properties
CAS No. |
72915-82-3 |
|---|---|
Molecular Formula |
C18H34CuO4 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
copper;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
JVGLHRXQPNDYMR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


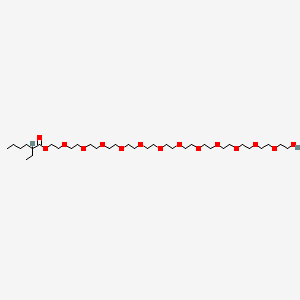
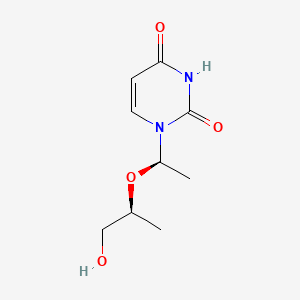
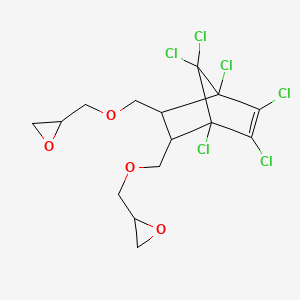
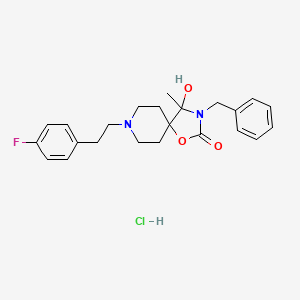
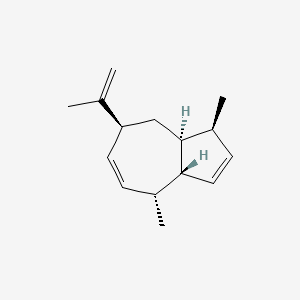
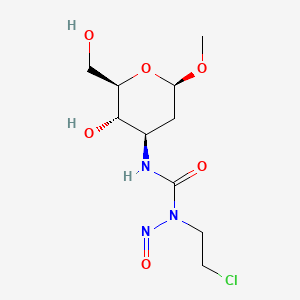
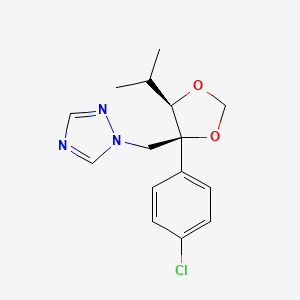
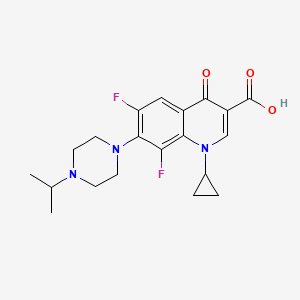
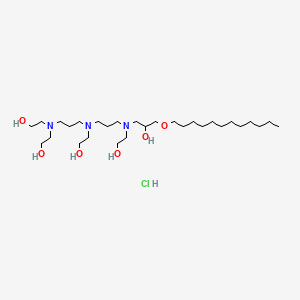
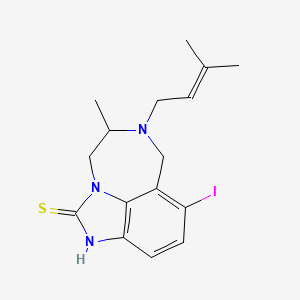
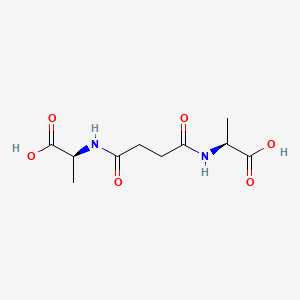
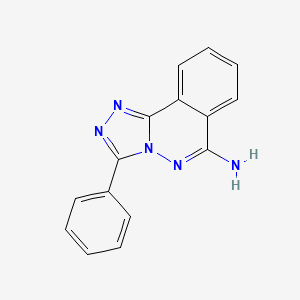
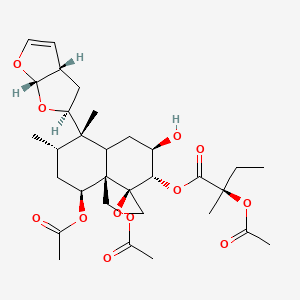
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
